(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group and a chlorine atom attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of amino acids or the reduction of pyrrolidinones.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the pyrrolidine ring into more complex structures with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran) are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Scientific Research Applications
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity. The presence of the tert-butyl ester group and the chlorine atom can modulate the compound’s lipophilicity and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-chloropyrrolidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butyl 3-bromopyrrolidine-1-carboxylate: A similar compound with a bromine atom instead of chlorine, which can exhibit different reactivity and applications.
tert-Butyl 3-fluoropyrrolidine-1-carboxylate:
Uniqueness
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the chlorine atom, which can impart distinct reactivity and biological activity compared to its analogues. Its chiral nature makes it valuable in the development of enantioselective pharmaceuticals and as a tool in asymmetric synthesis.
Properties
IUPAC Name |
tert-butyl (3S)-3-chloropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJADPWUALFXHF-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693556 |
Source
|
Record name | tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289584-82-2 |
Source
|
Record name | tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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